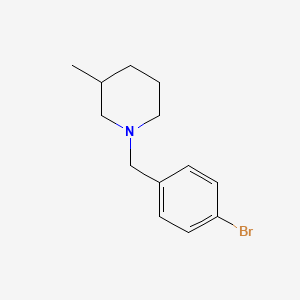

1-(4-Bromobenzyl)-3-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUVGDBTIZIQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1-(4-Bromobenzyl)-3-methylpiperidine, offering detailed insights into the proton and carbon frameworks as well as their interconnections.

The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the 4-bromobenzyl group and the aliphatic protons of the 3-methylpiperidine (B147322) ring.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift than those ortho to the benzylic methylene (B1212753) group due to differing electronic effects. The benzylic protons (CH₂) typically appear as a singlet, as they lack adjacent protons for coupling.

The signals for the piperidine (B6355638) ring are more complex due to its non-planar chair conformation and the presence of a chiral center at the C3 position. These protons appear as a series of multiplets in the upfield region of the spectrum. The methyl group at the C3 position shows up as a doublet, coupling with the adjacent proton on C3. The specific chemical shifts and coupling constants are sensitive to the stereochemistry of the methyl group (axial or equatorial). rsc.orgchemicalbook.com

Table 1: Representative ¹H NMR Data for this compound Data are estimated based on analyses of analogous compounds such as 1-(4-bromobenzyl)piperidine (B69257) and 3-methylpiperidine. chemicalbook.comrsc.org

| Protons | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to CH₂) | ~ 7.45 | d |

| Aromatic (2H, ortho to Br) | ~ 7.20 | d |

| Benzylic CH₂ | ~ 3.40 | s |

| Piperidine Ring CH | 1.60 - 3.00 | m |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, confirming the presence of all 13 carbons in this compound.

The spectrum shows four signals for the aromatic carbons, including two quaternary carbons (one bonded to bromine and one to the benzyl (B1604629) group) and two protonated carbons. The carbon atom attached to the bromine (C-Br) is typically found around 120 ppm, while the other aromatic carbons appear in the 128-140 ppm range. rsc.org The benzylic carbon signal is usually observed around 62-63 ppm. The aliphatic carbons of the piperidine ring and the methyl group resonate in the upfield region, typically between 20 and 60 ppm. rsc.orgorganicchemistrydata.org

Table 2: Representative ¹³C NMR Data for this compound Data are estimated based on analyses of analogous compounds such as 1-(4-bromobenzyl)piperidine and general piperidine data. rsc.orgorganicchemistrydata.org

| Carbon Atom | Representative Chemical Shift (δ, ppm) |

|---|---|

| C-Br (Aromatic) | ~ 120.0 |

| CH (Aromatic) | 128.0 - 132.0 |

| C-CH₂ (Aromatic Quaternary) | ~ 138.0 |

| Benzylic CH₂ | ~ 62.5 |

| Piperidine Ring Carbons | 24.0 - 58.0 |

To resolve spectral overlap and definitively assign all proton and carbon signals, researchers employ a suite of two-dimensional (2D) NMR experiments. scribd.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would reveal correlations between the C3 proton and the protons on C2, C4, and the methyl group, as well as couplings between other adjacent protons on the piperidine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edu It allows for the unambiguous assignment of each piperidine and aromatic C-H pair. For instance, the proton signal of the methyl group (~0.85 ppm) will show a cross-peak with its carbon signal (~19.0 ppm). epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for identifying longer-range connections (2-3 bonds), which helps piece together the entire molecular structure. youtube.comcolumbia.edu Key correlations would be observed from the benzylic protons to the C2 and C6 carbons of the piperidine ring and to the quaternary aromatic carbon, confirming the N-benzyl linkage. It also helps assign quaternary carbons that are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly valuable for determining stereochemistry. For this compound, NOESY can establish the relative orientation of the methyl group on the piperidine ring (axial vs. equatorial) by observing its spatial proximity to specific axial or equatorial protons on the ring.

Vibrational Spectroscopy for Molecular Structure Confirmation and Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. dntb.gov.ua

The FT-IR spectrum of this compound displays a series of absorption bands that confirm its key structural features. mdpi.com The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and methyl groups are found just below 3000 cm⁻¹. Other characteristic peaks include C-N stretching of the tertiary amine, C=C stretching of the aromatic ring, and the C-Br stretching vibration at lower wavenumbers. researchgate.netsemanticscholar.org

Table 3: Predicted FT-IR Characteristic Absorption Bands Data are based on typical vibrational frequencies for the functional groups present. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2950 - 2800 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N (Tertiary Amine) | Stretch | 1250 - 1020 |

Table 4: Predicted FT-Raman Characteristic Shifts Data are based on typical vibrational frequencies for the functional groups present. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

| Aromatic Ring | Breathing Mode | ~ 1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C13H18BrN, the nominal molecular weight is 268 g/mol , considering the most common isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units.

While specific experimental mass spectra for this compound are not widely published in academic literature, its fragmentation pattern can be predicted based on the known behavior of similar N-benzylpiperidine derivatives and the principles of mass spectrometry. The primary fragmentation pathways for N-benzylpiperidines typically involve cleavage of the benzylic C-N bond and fragmentation of the piperidine ring.

A plausible fragmentation pattern would include:

The molecular ion peak [M]⁺ : This would appear as a doublet at m/z 268 and 270, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Loss of a hydrogen atom : A peak at [M-1]⁺.

Tropylium ion formation : Cleavage of the C-N bond alpha to the piperidine ring is expected to be a dominant fragmentation pathway, leading to the formation of the 4-bromotropylium ion at m/z 169 and 171. This is a common and stable fragment for benzyl derivatives.

Piperidine ring fragmentation : The 3-methylpiperidine fragment could lead to a variety of smaller ions. The NIST WebBook provides a reference mass spectrum for 3-methylpiperidine itself, which shows prominent peaks at m/z 99 (molecular ion), 98, 84, 70, 57, and 44, corresponding to various fragmentation pathways of the ring. nist.gov The most intense peak for 3-methylpiperidine is often observed at m/z 98, resulting from the loss of a hydrogen atom. Another significant fragment at m/z 57 is also commonly observed.

Formation of the piperidinomethyl cation : Cleavage of the benzyl C-C bond could lead to the formation of the 3-methyl-1-piperidinomethyl cation at m/z 112.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the theoretical exact masses for the two major isotopic molecular ions are:

C₁₃H₁₈⁷⁹BrN: 267.0623 g/mol

C₁₃H₁₈⁸¹BrN: 269.0602 g/mol

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, which contains a basic nitrogen atom, ESI in positive ion mode would be highly effective. The analysis would likely be performed on a solution of the compound, and the resulting spectrum would be expected to show a prominent protonated molecular ion, [M+H]⁺.

The expected [M+H]⁺ ion would appear as a doublet with the following m/z values:

[C₁₃H₁₉⁷⁹BrN]⁺: m/z 268.0696

[C₁₃H₁₉⁸¹BrN]⁺: m/z 270.0675

The presence of this doublet with the characteristic 1:1 isotopic pattern for bromine would provide strong evidence for the molecular weight and the presence of a bromine atom in the molecule. ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to provide further structural information, which would likely corroborate the fragmentation patterns predicted above.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the chromophores present in the molecule.

The main chromophore in this compound is the 4-bromobenzyl group. The piperidine ring itself does not have significant absorption in the near-UV region. The electronic transitions responsible for the UV absorption of the 4-bromobenzyl moiety are primarily π → π* transitions associated with the benzene ring.

Based on data for similar aromatic compounds, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to exhibit absorption bands characteristic of a substituted benzene ring. Typically, benzene derivatives show a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) in the region of 250-280 nm.

For 4-bromobenzaldehyde, a related compound, an absorption maximum (λmax) is observed at 260 nm. orgsyn.org It is reasonable to infer that this compound would have a similar absorption profile. The primary electronic transitions would be:

π → π transitions*: These are high-energy transitions that are characteristic of the aromatic ring. One would expect a strong absorption band below 220 nm and a weaker band in the 250-280 nm region. The presence of the bromine atom and the alkyl substituent on the benzene ring will cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

n → σ transitions: The non-bonding electrons on the nitrogen atom of the piperidine ring can undergo n → σ transitions. However, these are typically high-energy transitions that occur in the far UV region (below 200 nm) and are often not observed in standard UV-Vis spectra.

The expected UV-Vis absorption data for this compound is summarized in the table below, based on inference from related compounds.

| Expected λmax | Transition Type | Chromophore |

| ~260-270 nm | π → π | 4-Bromobenzyl |

| ~210-220 nm | π → π | 4-Bromobenzyl |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and effective method for calculating the structural and energetic properties of molecules. DFT calculations would allow for a detailed analysis of the electronic properties and geometry of 1-(4-Bromobenzyl)-3-methylpiperidine.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable structure.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, helping to predict its kinetic stability and reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps use a color scale to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would identify the electron-rich areas, likely around the nitrogen atom of the piperidine (B6355638) ring and the bromine atom on the benzene (B151609) ring. The map would also highlight electron-deficient regions, such as the hydrogen atoms attached to the carbon atoms, providing a guide to the molecule's reactive behavior and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis provides a detailed picture of intramolecular bonding and interactions, such as hyperconjugation.

For this compound, NBO analysis would quantify the strength of its chemical bonds and reveal stabilizing interactions. For instance, it could show the delocalization of electron density from the nitrogen lone pair into anti-bonding orbitals of adjacent C-C or C-H bonds. It would also describe the electronic interactions between the piperidine ring and the bromobenzyl substituent, providing deeper insight into the molecule's electronic stability.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Affinities and Preferred Binding Modes

Molecular docking simulations of this compound against a specific protein target would yield several key pieces of information:

Binding Mode: The simulation predicts the most stable three-dimensional pose of the ligand within the protein's binding site. This includes the conformation of the ligand and its specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the amino acid residues of the protein. The flexibility of the piperidine ring and benzyl (B1604629) group would be critical in achieving an optimal fit.

Binding Affinity: Docking programs use scoring functions to estimate the binding affinity, often expressed as a docking score (e.g., in kcal/mol). A lower (more negative) score generally indicates a stronger and more stable interaction between the ligand and the protein.

These predictions are crucial for prioritizing compounds in drug discovery campaigns and for generating hypotheses about structure-activity relationships. The stability of the predicted binding pose can be further evaluated using more computationally intensive methods like molecular dynamics (MD) simulations.

Identification of Key Amino Acid Residues Involved in Binding

Currently, there are no publicly available scientific studies that have conducted molecular docking or other binding studies specifically on this compound. Therefore, a definitive list of key amino acid residues involved in its binding to any specific biological target cannot be provided at this time.

While research exists on the binding of other piperidine-based molecules to various receptors, such as the sigma-1 receptor, extrapolating those findings to this compound would be speculative and would not meet the required scientific standard for this article. The precise interactions of a ligand are highly dependent on its unique three-dimensional structure and electronic properties, and thus, dedicated computational analysis of the compound is necessary.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

As of the latest available information, molecular dynamics (MD) simulation studies specifically investigating the dynamic behavior of a this compound-target complex have not been published in the scientific literature. MD simulations are powerful tools for understanding the stability of ligand-protein interactions over time, conformational changes, and the influence of the surrounding solvent environment. However, without a known biological target and initial binding pose from docking studies, such simulations for this specific compound have not been performed or reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Correlation Studies

A search of scientific databases and chemical literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) models or theoretical correlation studies that include this compound as part of their dataset. QSAR studies are typically conducted on a series of related compounds to correlate variations in their chemical structure with changes in biological activity. The absence of such studies indicates that this compound has not been part of a larger synthesized library of compounds evaluated for a specific biological endpoint, which is a prerequisite for developing a QSAR model.

Mechanistic Investigations in Preclinical and in Vitro Research Models

Enzyme Inhibition Studies of Piperidine (B6355638) Derivatives

The piperidine scaffold is a common motif in a variety of enzyme inhibitors. Research into derivatives of 1-(4-Bromobenzyl)-3-methylpiperidine has explored their potential to modulate the activity of several key enzymes implicated in disease.

The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, or MenA, is a critical component in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This pathway is essential for the survival of the bacterium, making MenA a promising target for the development of new anti-tuberculosis drugs.

In a study focused on the structure-activity relationship (SAR) of piperidine derivatives as MenA inhibitors, a compound structurally analogous to this compound, a 4-bromophenyl analog (compound 10), demonstrated significant inhibitory activity against MenA. nih.gov This particular analog exhibited a potent inhibition of both the MenA enzyme and the growth of Mycobacterium tuberculosis. nih.gov The half-maximal inhibitory concentration (IC50) for MenA was found to be 12 ± 2 μM, while the concentration required to inhibit 50% of mycobacterial growth (GIC50) was 14 ± 0 μM. nih.gov Another closely related compound, a 3-bromo derivative, showed nearly identical inhibitory potencies. nih.gov These findings suggest that the presence and position of the bromo-substituent on the benzyl (B1604629) ring of piperidine derivatives are key determinants of their MenA inhibitory activity.

Table 1: Inhibitory Activity of Brominated Piperidine Analogs against MenA

| Compound | MenA IC50 (μM) | M. tuberculosis GIC50 (μM) |

| 4-bromophenyl analog | 12 ± 2 | 14 ± 0 |

| 3-bromo derivative | 12 ± 3 | 14 ± 0 |

Data sourced from a study on piperidine derivatives as MenA inhibitors. nih.gov

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As NAD+ is a critical coenzyme for numerous cellular processes, NAMPT has emerged as a target of interest in various research areas, including metabolism and oncology.

Currently, there is no publicly available research data specifically investigating the modulatory effects of this compound or its close structural analogs on NAMPT activity.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease. nih.gov The core structure of N-benzylpiperidine is a recognized pharmacophore in the design of cholinesterase inhibitors. nih.govnih.govnih.gov

Studies on a series of 1-benzylpiperidine (B1218667) derivatives have shown that these compounds can act as dual inhibitors of both AChE and BuChE. nih.gov For instance, one study revealed that the introduction of halogen substituents at the meta-position (position 3) of the benzyl ring did not improve the inhibitory activity against AChE or the interaction with the serotonin (B10506) transporter. mdpi.com In contrast, another investigation into N-benzyl-piperidine derivatives identified a lead compound, derivative 4a, as a potent dual inhibitor of both AChE and BuChE, with IC50 values of 2.08 ± 0.16 µM and 7.41 ± 0.44 µM, respectively. nih.gov This highlights the potential of the N-benzylpiperidine scaffold for developing multi-target ligands for neurodegenerative disorders. nih.gov

Table 2: Cholinesterase Inhibitory Activity of a Representative N-Benzylpiperidine Derivative (4a)

| Enzyme | IC50 (μM) |

| Acetylcholinesterase (AChE) | 2.08 ± 0.16 |

| Butyrylcholinesterase (BuChE) | 7.41 ± 0.44 |

Data from a study on N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors. nih.gov

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is a hallmark of various cancers. nih.gov Consequently, the inhibition of EGFR tyrosine kinase (EGFR-TK) is a well-established strategy in cancer therapy. nih.govnih.gov

While various heterocyclic compounds have been explored as EGFR-TK inhibitors, there is currently no specific research available that details the inhibitory activity of this compound or its direct analogs against EGFR-TK. Studies have reported on other classes of molecules, such as indenopyrazoles, where a p-bromo substituent was found to significantly enhance EGFR-TK inhibitory activity, but these are structurally distinct from the piperidine derivative . nih.gov

Receptor Binding and Agonist/Antagonist Profiling of Piperidine Derivatives

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. The piperidine moiety is a key structural feature in ligands for a range of receptors, influencing their binding affinity and functional activity.

Sigma receptors, particularly the sigma-1 receptor (S1R), are unique chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface and are implicated in a variety of cellular functions and pathological conditions. nih.govnih.gov The N-benzylpiperidine and related structures are known to interact with sigma receptors. nih.govacs.orgnih.gov

Research has demonstrated that the piperidine moiety is a critical structural element for achieving high affinity for the S1R. acs.org In studies comparing piperidine and piperazine (B1678402) derivatives, the piperidine-containing compounds often exhibit greater affinity for the S1R. acs.org The presence of a benzyl group at the nitrogen atom of the piperidine ring is also considered important for high-affinity binding. mdpi.com For example, a series of benzylpiperazine derivatives were designed and evaluated for their affinity towards sigma receptors, with some compounds showing high affinity for S1R. nih.gov While specific binding data for this compound is not available, the collective findings from related structures underscore the potential of this compound class to interact with sigma receptors. The affinity is influenced by the nature of the substituents on both the piperidine and the benzyl rings.

Mu-Opioid Receptor (MOR) Binding Studies

The mu-opioid receptor (MOR) is a primary target for opioid analgesics and is a member of the G-protein-coupled receptor (GPCR) family. nih.gov The binding affinity of a compound for the MOR is a critical determinant of its potential opioid activity. This affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. Lower Kᵢ values indicate higher binding affinity. Radioligand binding assays, often using rat brain homogenates and specific radiolabeled MOR ligands like [³H]-DAMGO, are standard methods for determining these values. nih.gov

While specific binding affinity data for this compound at the MOR are not prominently available in published literature, studies on analogous benzylpiperidine derivatives demonstrate that this chemical class can exhibit significant MOR affinity. For instance, a series of dual-acting μ-opioid receptor (MOR)/sigma-1 receptor (σ₁R) ligands based on a benzylpiperidine framework were synthesized and evaluated. nih.gov Within this series, compounds were identified with high affinity for both receptors, suggesting that the benzylpiperidine scaffold is a viable pharmacophore for MOR binding. nih.gov The substitution pattern on both the benzyl and piperidine rings plays a crucial role in modulating this affinity. nih.govfrontiersin.org For example, one of the most potent compounds in the aforementioned study, compound 52 , demonstrated a Kᵢ value of 56.4 nM for the MOR. nih.gov

Table 1: Mu-Opioid Receptor (MOR) and Sigma-1 Receptor (σ₁R) Binding Affinities for a Representative Benzylpiperidine Derivative

| Compound | MOR Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 52 | 56.4 | 11.0 | nih.gov |

IP Receptor Agonism in Platelet Aggregation Research

The prostacyclin receptor (IP receptor) is another GPCR that plays a crucial role in cardiovascular homeostasis, primarily by mediating the inhibitory effects of prostacyclin on platelet aggregation. sbq.org.br Agonism at the IP receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits various platelet activation pathways. Consequently, compounds that act as IP receptor agonists are of interest as potential antiplatelet agents.

The evaluation of a compound's effect on platelet aggregation is typically conducted in vitro using human platelet-rich plasma (PRP). researchgate.net Aggregation can be induced by various agonists such as adenosine (B11128) 5'-diphosphate (ADP) or collagen. nih.govrsc.org The inhibitory activity of a test compound is measured by its ability to reduce the extent of induced aggregation, often expressed as an IC₅₀ value (the concentration required to inhibit aggregation by 50%). nih.gov

Specific studies on the IP receptor agonism of this compound are not detailed in the available literature. However, research on other piperidine derivatives has established their potential to inhibit platelet aggregation. For example, a series of anilides of piperidine-3-carboxylic acid (nipecotic acid) were tested for their ability to inhibit ADP- and adrenaline-induced platelet aggregation. researchgate.netnih.gov In these studies, substitutions on the phenyl ring were found to be a key determinant of activity, with para-substituted derivatives being significantly more active. researchgate.netnih.gov The most active compound, the 4-hexyloxyanilide of nipecotic acid, displayed an IC₅₀ value of approximately 40 µM. researchgate.netnih.gov This highlights that the piperidine core, when appropriately substituted, can serve as a scaffold for potent antiplatelet agents. nih.gov

Investigation of Cellular and Molecular Interactions in Oncology Research Models (Preclinical/In Vitro)

The piperidine scaffold is present in numerous compounds investigated for anticancer properties. nih.govmdpi.com Research in this area often involves screening for antiproliferative effects, analyzing the impact on cell cycle progression, and identifying interactions with key cellular targets like microtubules.

The initial step in assessing the anticancer potential of a compound is often to evaluate its cytotoxicity or antiproliferative activity against a panel of cancer cell lines. This is commonly performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.com Results are typically reported as IC₅₀ or CC₅₀ values, representing the concentration of the compound that inhibits cell growth or causes cell death by 50%. nih.gov

While specific antiproliferative data for this compound is not readily found, extensive research on related structures provides a strong rationale for its investigation. For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have been shown to possess potent cytotoxic activity against various cancer cell lines, including HSC-2, HSC-4, and HL-60, with some analogs exhibiting submicromolar CC₅₀ values. nih.govnih.gov Similarly, N-benzyl-piperidinyl acylhydrazone hybrids have been evaluated against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, with compound 6i showing an IC₅₀ of 58.40 µM against HepG2. sbq.org.br These studies demonstrate that N-benzylpiperidine derivatives are a promising class of compounds for oncology research. sbq.org.br

Table 2: Cytotoxic Activity of a Representative N-Benzyl-Piperidinyl Acylhydrazone Hybrid

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6i (PQM-75) | HepG2 (Hepatocellular Carcinoma) | 58.40 ± 1.87 | sbq.org.br |

| 6k (PQM-88) | A549 (Non-small Cell Lung Cancer) | 59.58 ± 4.07 | sbq.org.br |

Compounds that exhibit antiproliferative activity are often investigated further to determine their mechanism of action, specifically their effects on cell cycle progression and apoptosis (programmed cell death). Flow cytometry is a powerful technique used for this purpose. nih.gov Cells are typically stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com Apoptosis can be detected by staining for markers such as exposed phosphatidylserine (B164497) on the outer cell membrane (using Annexin V) or by assessing the activation of caspases, which are key executioner proteins in the apoptotic pathway. ijper.orgmdpi.com

Studies on piperidine-containing compounds have frequently demonstrated an ability to induce cell cycle arrest and apoptosis. nih.gov For example, piperine, a well-known alkaloid containing a piperidine ring, has been shown to induce G1 phase arrest in DLD-1 colorectal cancer cells. nih.govnih.gov In another study, the N-benzyl-piperidinyl acylhydrazone derivative 6i was found to increase the population of HepG2 cells in the G2/M phase and promote M-phase arrest, indicating an interference with mitosis. sbq.org.br The induction of apoptosis by piperidine derivatives is often linked to the activation of caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. They are a validated target for anticancer drugs, known as microtubule-targeting agents (MTAs). nih.gov These agents are broadly classified as either microtubule destabilizers (e.g., vinca (B1221190) alkaloids), which inhibit polymerization, or microtubule stabilizers (e.g., taxanes), which prevent depolymerization. nih.gov The effect of a compound on microtubule dynamics can be assessed in vitro through tubulin polymerization assays, where the inhibition of tubulin assembly is measured spectrophotometrically. nih.gov

There is no direct evidence in the reviewed literature to suggest that this compound modulates microtubule assembly. However, the development of novel heterocyclic compounds as MTAs is an active area of research. nih.gov For instance, a series of pyrazolo[4,3-d]pyrimidines were identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on tubulin and exhibiting strong antiproliferative effects with IC₅₀ values in the nanomolar range. nih.gov This indicates that complex heterocyclic systems, which can include piperidine-like moieties, have the potential to function as MTAs.

Studies on Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrillar plaques is a central event in the pathology of Alzheimer's disease. nih.gov Therefore, inhibiting this aggregation process is a major therapeutic strategy. The Thioflavin T (ThT) fluorescence assay is a standard method used to screen for inhibitors. nih.govmanchester.ac.uk ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for the real-time monitoring of aggregation. nih.govscienceopen.com The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to a control.

While there are no specific studies on the effect of this compound on Aβ aggregation, research into related N-benzylpiperidine derivatives has shown promise. nih.gov In a search for multi-target anti-Alzheimer's agents, a series of compounds combining the N-benzylpiperidine moiety with other fragments were designed and synthesized. nih.gov One of the most promising compounds from this series, which featured a 1-(3-chlorobenzyl)piperidine (B7765003) group, demonstrated significant Aβ anti-aggregation activity, achieving 72.5% inhibition at a concentration of 10 µM. nih.gov This finding suggests that the N-benzylpiperidine scaffold, with appropriate halogen substitution on the benzyl ring, can be a valuable template for the design of Aβ aggregation inhibitors. nih.gov

Structure Activity Relationship Sar Studies for Functional Optimization

Influence of the 4-Bromobenzyl Moiety on Compound Activity

Substituent Effects on the Aromatic Ring (e.g., halogen position and nature, effects of bromo substitution)

The substitution pattern on the aromatic ring profoundly affects the electronic and steric properties of the molecule, which in turn governs its binding affinity. The presence of a halogen atom, such as bromine at the para-position, is a common strategy in medicinal chemistry to modulate activity.

Electronic Effects of Bromo Substitution: The bromine atom exerts a dual electronic influence: it is electron-withdrawing through the inductive effect (due to its high electronegativity) and weakly electron-donating through resonance (due to its lone pairs of electrons). This combination can influence interactions with the target protein, such as cation-π or halogen bonding. In many contexts, the para-position is optimal for these interactions.

Comparative Activity of Aromatic Substitutions: Studies on related benzylpiperidine and benzylpiperazine structures have demonstrated that the nature of the substituent on the phenyl ring is a key determinant of biological activity. For instance, in a series of sigma 1 (σ1) receptor ligands, replacing a 4-hydroxylphenyl moiety with an unsubstituted phenyl ring led to an increase in affinity, while a 4-fluorophenyl substitution resulted in the poorest binding affinity among the tested analogues. This highlights the sensitivity of the binding pocket to different substituents. frontiersin.orgpolyu.edu.hk

| Compound Analogue | Substitution on Phenyl Ring | Relative σ1 Receptor Affinity (Ki) |

|---|---|---|

| Analogue 1 | 4-Hydroxyl | Lower |

| Analogue 2 | Unsubstituted | Higher |

| Analogue 3 | 4-Fluoro | Lowest |

This interactive table illustrates how different substituents on the phenyl ring of benzylpiperidine analogues can modulate binding affinity for the σ1 receptor, based on findings from related compound series.

Role of the Benzyl (B1604629) Linker Length and Flexibility in Ligand-Target Interactions

The benzyl group serves as a linker, spacing the aromatic ring and the piperidine (B6355638) core at an optimal distance and orientation for effective binding. The length and conformational flexibility of this linker are crucial for allowing the molecule to adopt the correct pose within the binding site.

The single sp³-hybridized carbon of the benzyl linker provides significant conformational flexibility. This allows the phenyl ring to orient itself within a hydrophobic region of the target's binding site to maximize favorable interactions. mdpi.com Studies on other ligand-receptor systems have shown that even minor changes in linker length, such as increasing or decreasing the number of methylene (B1212753) units, can lead to a substantial loss of activity by altering the positioning of the key pharmacophoric groups. mdpi.com For example, in a series of coumarin derivatives, a two-methylene linker was found to be optimal for positioning the core structure for key hydrogen bonding interactions, while longer linkers hampered these critical connections. mdpi.com This underscores the importance of the benzyl linker's specific length in maintaining the precise geometry required for potent biological activity.

Stereochemical Considerations and Enantiomeric Purity

The introduction of a methyl group at the 3-position of the piperidine ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Bromobenzyl)-3-methylpiperidine and (S)-1-(4-Bromobenzyl)-3-methylpiperidine. Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with each enantiomer.

Impact of Chiral Centers (e.g., at the 3-position of piperidine) on Activity

The three-dimensional arrangement of the 3-methyl group is a critical factor for biological activity. One enantiomer typically exhibits a higher affinity for the target than the other because its spatial orientation allows for a more complementary fit into the binding site, akin to a key fitting into a lock. This selective recognition is known as stereoselectivity. The introduction of a chiral center on the piperidine ring has been shown to significantly influence the potency and selectivity of various bioactive compounds. thieme-connect.com For instance, in a series of farnesyltransferase inhibitors, optical resolution revealed that the biological activity was predominantly associated with the (+)-enantiomers. nih.gov

Enantiomeric Pair Activity Comparisons

Comparing the biological activity of individual enantiomers is a fundamental aspect of SAR studies for chiral compounds. It is common for one enantiomer to be significantly more potent, while the other may be less active, inactive, or even exhibit a different pharmacological profile. This disparity in activity underscores the importance of enantiomeric purity in drug development. For example, in studies of chiral herbicides, the l(-) enantiomer of a particular compound was found to be twice as active as the racemic mixture, while the d(+) form was largely inactive. This highlights a clear case of stereospecific activity where the biological effect resides almost exclusively in one enantiomer.

| Compound Form | Relative Herbicidal Activity |

|---|---|

| l(-) enantiomer | High |

| d(+) enantiomer | Low / Inactive |

| Racemic Mixture | Moderate |

This interactive table demonstrates the differential activity often observed between enantiomers, using a herbicidal agent as an illustrative example of stereospecificity.

Impact of the 3-Methyl Substitution on the Piperidine Ring Conformation and Activity

The presence of a methyl group on the piperidine ring can significantly enhance binding affinity through favorable hydrophobic interactions within the active site of a receptor or enzyme. For instance, studies on piperidine-substituted sulfonamides showed that the presence of a methyl group at the 3- or 4-position was crucial for their anticancer properties. ajchem-a.com The position of this methyl group can also fine-tune the compound's selectivity for different receptor subtypes. In a study of sigma (σ) receptor ligands, a 4-methyl derivative was identified as the most potent σ1 ligand, while a 3,3-dimethyl derivative was the most selective. nih.gov This demonstrates that even small alkyl substitutions on the piperidine ring can serve as a valuable tool to modulate both potency and selectivity.

| Derivative | Key Property | Binding Affinity (Ki for σ1 receptor) |

|---|---|---|

| 4-Methyl Derivative | Most Potent | 0.030 nM |

| 3,3-Dimethyl Derivative | Most Selective | 0.35 nM |

This interactive table summarizes findings from a study on methyl-substituted piperidine derivatives, showing how the position and number of methyl groups affect potency and selectivity for the σ1 receptor. nih.gov

Modifications to the Piperidine Nitrogen and its N-Substituents

The N-substituent of the piperidine ring is a critical determinant of a molecule's biological activity. In the case of 1-(4-Bromobenzyl)-3-methylpiperidine, the N-benzyl group plays a pivotal role in its interaction with biological targets. Structure-activity relationship (SAR) studies on related N-benzylpiperidine derivatives, particularly in the context of acetylcholinesterase (AChE) inhibition, provide valuable insights into how modifications to this part of the molecule can modulate potency and selectivity. nih.govnih.gov

Research into N-benzylpiperidine derivatives has shown that the substituent on the benzyl ring significantly influences inhibitory activity. For instance, in a series of compounds designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), variations on the N-benzyl moiety led to a range of biological activities. nih.gov

Systematic modifications of the N-benzylpiperidine scaffold have been explored to optimize interactions with the active sites of target enzymes like AChE. Studies on related compounds, such as 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine, have demonstrated that introducing different groups on the benzyl ring can enhance potency. nih.gov The exploration of different heterocyclic ring systems as replacements for the benzyl group has also been a strategy to improve activity profiles. nih.gov

In one study focused on designing new N-benzyl-piperidine derivatives based on the structure of Donepezil, several analogues were synthesized and evaluated as multitarget-directed inhibitors for Alzheimer's disease. The modifications were rationally designed to target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The in vitro enzymatic assays for a series of these compounds (4a-d) provided clear data on their inhibitory potency. nih.gov

Table 1: Inhibitory Activity of N-Benzylpiperidine Analogs against AChE and BuChE nih.gov

| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 4a | 4-Cl | 2.08 ± 0.16 | 7.41 ± 0.44 |

| 4b | 3-Cl | 4.87 ± 0.21 | 14.12 ± 0.79 |

| 4c | 4-F | 5.09 ± 0.28 | 15.84 ± 0.81 |

| 4d | 3-F | 10.23 ± 0.55 | 29.51 ± 1.13 |

The data indicates that the position and nature of the halogen substituent on the benzyl ring have a discernible impact on inhibitory activity. Compound 4a , with a chlorine atom at the para-position (4-position), was the most potent inhibitor of both AChE and BuChE in this series, which aligns with computational docking and molecular dynamics studies. nih.gov This suggests that specific substitutions on the N-benzyl group are key to optimizing the pharmacological profile.

Development of Pharmacophore Models from SAR Data

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov The SAR data generated from modifying N-substituents of piperidine derivatives is fundamental to constructing these models. By analyzing which structural features lead to an increase or decrease in activity, researchers can define a pharmacophoric hypothesis. nih.gov

A pharmacophore model for acetylcholinesterase inhibitors, for example, can be developed based on a set of known active compounds, including N-benzylpiperidine derivatives. Such a model typically consists of key features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all positioned at specific distances and angles from each other. nih.gov

For instance, a validated pharmacophore model for AChE inhibitors was generated that consisted of five essential features: one hydrogen bond donor and four hydrophobic features. This model was developed using a training set of 62 known inhibitors and validated against a test set of 26 molecules, showing a high correlation between predicted and experimental activities. nih.gov

The key features of such a pharmacophore model derived from N-benzylpiperidine and related inhibitors would likely include:

A Hydrophobic/Aromatic Feature: Representing the benzyl ring, which often engages in π-π stacking interactions with aromatic residues (like tryptophan and tyrosine) in the active site of AChE. nih.gov

A Positive Ionizable Feature: Corresponding to the protonated piperidine nitrogen, which typically forms a crucial cation-π interaction with key aromatic residues in the enzyme's active site.

Additional Hydrophobic Features: Representing other non-polar parts of the molecule, such as the piperidine ring itself.

Hydrogen Bond Acceptor/Donor Features: Depending on the other functional groups present in the molecule, which can form hydrogen bonds with amino acid residues in the target protein.

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required structural features for high activity, thereby accelerating the discovery of new potential therapeutic agents. nih.gov The insights gained from SAR studies are thus directly translated into a predictive model that guides further drug design and optimization.

Applications As Chemical Probes and Synthetic Intermediates in Academic Research

Role as Synthetic Fragments for Designing Novel Chemical Entities

In the realm of medicinal chemistry, particularly in fragment-based drug discovery (FBDD), small, three-dimensional molecules are used as starting points for developing more potent and selective drug candidates. The piperidine (B6355638) ring is a highly sought-after scaffold because it provides a three-dimensional structure that can effectively explore chemical space. nih.gov

The 1-(4-Bromobenzyl)-3-methylpiperidine structure is an exemplary synthetic fragment for several reasons:

3D-Scaffold: The non-planar, sp³-hybridized piperidine ring offers a distinct three-dimensional geometry, which is a desirable trait for moving beyond the flat, two-dimensional structures that have historically dominated screening libraries. nih.gov The methyl group at the 3-position introduces a chiral center, providing a specific stereochemical orientation that can be crucial for precise interactions with biological targets. researchgate.net

Vectorial Diversity: The N-benzyl group serves not only as a structural component but also as a vector for further chemical modification. nih.gov Medicinal chemists frequently use the N-benzyl piperidine motif to fine-tune the physicochemical properties and efficacy of a molecule. nih.gov

Reactive Handle: The bromine atom on the benzyl (B1604629) ring is a key functional handle for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of novel, more complex molecules. This feature enables chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.

The synthetic utility of the 4-bromobenzyl group is critical for its role as a synthetic fragment. This group allows for the attachment of various other molecular fragments through established chemical reactions, as detailed in the table below.

| Reaction Type | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids or Esters | C(sp²)–C(sp²) | Creation of biaryl or heteroaryl-aryl structures for exploring new binding pockets. mdpi.com |

| Heck Coupling | Alkenes | C(sp²)–C(sp²) | Introduction of vinyl groups, which can be further functionalized. |

| Sonogashira Coupling | Terminal Alkynes | C(sp²)–C(sp) | Formation of rigid, linear linkers to probe target structures. |

| Buchwald-Hartwig Amination | Amines, Amides | C(sp²)–N | Introduction of nitrogen-containing functional groups to improve solubility or add hydrogen-bonding capability. |

| C-H Arylation | Heterocycles (e.g., thiophenes, furans) | C(sp²)–C(sp²) | Directly linking the benzyl ring to other heterocyclic systems. |

Utilization as Chemical Probes for Target Identification and Validation in Biological Systems

Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study their biological function in cells and organisms. nih.gov An effective chemical probe should be potent, selective, and engage its target in a cellular context. nih.gov While this compound itself is not established as a chemical probe, its scaffold is highly relevant for the design of such tools.

The development of a chemical probe from a scaffold like this compound would typically involve:

Identification of Biological Activity: Initial screening would be required to determine if the compound has any affinity for a particular biological target or class of targets. The N-benzylpiperidine motif is found in many bioactive compounds, including receptor antagonists and enzyme inhibitors. nih.govnih.gov

Affinity and Selectivity Optimization: Through synthetic modifications, the affinity and selectivity for the target of interest would be improved. For instance, the 3-methylpiperidine (B147322) scaffold has been incorporated into selective CB2 receptor agonists and serotonin (B10506) 5-HT6 receptor antagonists. researchgate.netsigmaaldrich.com

Introduction of a Reporter Tag: To facilitate target identification and validation, the probe can be modified to include a reporter group. The 4-bromobenzyl moiety is an ideal location for such a modification. The bromine atom can be replaced with a clickable handle, such as an alkyne or azide, via a Sonogashira or similar coupling reaction. This handle allows for the attachment of fluorescent dyes or biotin (B1667282) tags for visualization or affinity purification, respectively, without significantly altering the probe's bioactivity. rsc.org

PROTACs (PROteolysis TArgeting Chimeras), which induce the degradation of a target protein, are another class of chemical tools. scienceopen.com A molecule like this compound could serve as a starting point for a PROTAC, where the piperidine end binds to a target protein and the bromobenzyl end is synthetically elaborated to attach a linker and an E3 ligase-binding element. scienceopen.com

Precursors for Complex Chemical Structures (e.g., Alkaloids, other heterocyclic compounds)

The piperidine ring is the core structural unit of a vast family of natural products known as piperidine alkaloids. nih.govresearchgate.net These alkaloids are often biosynthesized in plants from the amino acid L-lysine, which cyclizes to form the piperidine ring. researchgate.net In chemical synthesis, substituted piperidines like this compound serve as valuable precursors for accessing these complex natural products and their analogs.

The N-benzyl group is a common protecting group for the piperidine nitrogen, which can be removed under various conditions (e.g., catalytic hydrogenation) to reveal a secondary amine. This secondary amine can then be engaged in further cyclization or coupling reactions to build more complex heterocyclic systems. For example, intramolecular cyclization is a key strategy for forming condensed piperidine structures. nih.gov

Furthermore, the 4-bromobenzyl group provides a reactive site for intramolecular ring-forming reactions. For example, an intramolecular Heck reaction could be envisioned where a suitably placed alkene on the piperidine ring or a substituent cyclizes onto the bromo-substituted aromatic ring, thereby creating a fused polycyclic system. Such strategies are employed to construct complex scaffolds found in various natural products. researchgate.net The synthesis of heterocyclic compounds like pyrimidines, pyrans, and pyridines often relies on precursors containing reactive functional groups, and molecules like 3-(4-bromobenzoyl)prop-2-enoic acid have been used to generate a variety of heterocyclic systems. researchgate.net

| Compound Class | Core Structure | Example Bioactive Molecules | Reference |

|---|---|---|---|

| Piperidine Alkaloids | Piperidine | Piperine, Lobeline, Anaferine | researchgate.net |

| Cholinesterase Inhibitors | N-Benzylpiperidine | Donepezil | innospk.com |

| Antipsychotics | Disubstituted Piperidine | Haloperidol, Risperidone | researchgate.net |

| Opioid Analgesics | 4-Substituted Piperidine | Fentanyl | nih.gov |

| Cannabinoid Receptor Agonists | 3-Methylpiperidine | Various synthetic agonists | sigmaaldrich.com |

Intermediates in Multi-Step Synthesis of Complex Molecules

In a multi-step synthesis, an intermediate is a distinct compound that is formed in one step and consumed in the next. libretexts.org The structural features of this compound make it an ideal intermediate for the synthesis of complex pharmaceutical agents and other fine chemicals.

N-Benzylpiperidine Intermediates: The N-benzylpiperidine-4-carboxaldehyde, a related structure, is a well-known key intermediate in the industrial synthesis of Donepezil, a drug used for Alzheimer's disease. innospk.com In this context, the N-benzyl group serves its role throughout several synthetic steps before the final product is achieved.

Strategic Use of the Bromine Atom: In a synthetic plan, the bromine atom on the benzyl group can be carried through several reaction steps and then utilized in a late-stage functionalization. This strategy allows chemists to build a core scaffold and then diversify it at a later stage by employing cross-coupling reactions. This is highly efficient for creating a library of analogs for biological testing. For instance, a complex piperidine-containing core could be synthesized, and in the final steps, the bromo-intermediate could be coupled with various boronic acids to produce a range of final products.

Debenzylation to Access Core Scaffold: Alternatively, the entire 4-bromobenzyl group can act as a protecting group that is removed late in the synthesis. Catalytic hydrogenation would cleave the benzyl group, yielding the free 3-methylpiperidine. This secondary amine is a key intermediate itself, ready for reaction with other electrophiles to complete the synthesis of the target molecule. nih.gov This approach is common in the synthesis of piperidine alkaloids. ntu.edu.sg

The versatility of the N-benzylpiperidine framework and the reactivity of the bromine atom make this compound a valuable, albeit under-documented, intermediate for constructing a wide array of complex molecules. researchgate.net

Future Research Directions and Open Questions

Advancements in Asymmetric Synthesis of Chiral 3-Methylpiperidine (B147322) Derivatives

A significant challenge and area of opportunity in the study of 1-(4-Bromobenzyl)-3-methylpiperidine lies in the stereocontrolled synthesis of its enantiomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect (the eutomer) while the other may be less active or contribute to undesirable side effects (the distomer). wikipedia.org Therefore, developing efficient asymmetric syntheses to access enantiomerically pure (R)- and (S)-1-(4-bromobenzyl)-3-methylpiperidine is a critical first step for any meaningful pharmacological investigation.

Current research into the asymmetric synthesis of 3-substituted piperidines offers several promising avenues:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts or related unsaturated precursors is a powerful method for generating chiral piperidines. nih.gov Recent advancements have seen the use of iridium(I) and rhodium(I) catalysts with chiral ligands to achieve high enantioselectivity. nih.govmdpi.com A potential route could involve the synthesis of a 3-methylpyridinium salt followed by a two-step reduction process, where the final hydrogenation is catalyzed by a chiral transition metal complex. nih.govnih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the piperidine (B6355638) precursor can direct the stereochemical outcome of subsequent reactions. For example, an asymmetric alkylation of a piperidone derivative bearing a chiral auxiliary has been reported to produce chiral 3-methyl-substituted lactams, which can then be further transformed. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-transaminases, for instance, can be used for the asymmetric amination of ketones. google.com A chemo-enzymatic approach, combining chemical synthesis with an enzyme-catalyzed cascade, has been successfully used for the asymmetric dearomatization of activated pyridines to yield stereo-defined 3-substituted piperidines. nih.gov This could be a viable strategy for producing chiral 3-methylpiperidine precursors.

Memory of Chirality and Dynamic Kinetic Resolution: These more advanced strategies could also be explored to control the stereocenter at the 3-position during the synthesis.

The table below summarizes some modern asymmetric synthesis strategies applicable to 3-substituted piperidines.

| Asymmetric Strategy | General Approach | Key Reagents/Catalysts | Potential Application | Reference(s) |

| Catalytic Hydrogenation | Asymmetric reduction of a prochiral substituted pyridine (B92270) or tetrahydropyridine (B1245486). | Chiral Rh, Ir, or Ru complexes (e.g., with P,N-ligands). | Direct formation of the chiral piperidine ring from a pyridine precursor. | nih.govmdpi.comnih.gov |

| Chemo-enzymatic Cascade | Oxidation of a tetrahydropyridine by an amine oxidase followed by stereoselective reduction by an ene-imine reductase. | 6-HDNO / EneIRED biocatalysts. | Highly enantioselective synthesis under mild conditions. | nih.gov |

| Aza-Michael Cyclization | Intramolecular cyclization of an amine onto an α,β-unsaturated ester or thioester. | Chiral Phosphoric Acids (CPAs). | Formation of the piperidine ring with a defined stereocenter. | whiterose.ac.uk |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective alkylation. | e.g., D-phenylglycinol derived auxiliaries. | Controlled introduction of the methyl group at the C3 position. | researchgate.net |

Integration of Advanced Computational Techniques for De Novo Design and Lead Optimization

Computational chemistry provides powerful tools to accelerate drug discovery by predicting molecular properties and interactions, thereby guiding the synthesis of the most promising candidates. nih.govresearchgate.net For a scaffold like this compound, computational techniques can be pivotal in exploring its potential and optimizing its structure for specific biological targets.

De Novo Design and Scaffold Hopping: De novo design algorithms can generate novel molecular structures that fit the geometric and chemical constraints of a protein's binding site. nih.gov Starting with the this compound scaffold, these programs could suggest modifications to enhance binding affinity and selectivity. Scaffold hopping, a related technique, could identify alternative core structures that maintain the key pharmacophoric features of the original molecule but possess improved properties. tandfonline.com

Molecular Docking and Dynamics: Once a potential biological target is identified, molecular docking can predict the preferred binding orientation of the (R)- and (S)-enantiomers of this compound within the target's active site. nih.govrsc.org This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized and their biological activities measured, QSAR models can be developed. nih.govresearchgate.net These mathematical models correlate the chemical structures of the compounds with their activities, allowing for the prediction of the activity of new, yet-to-be-synthesized derivatives. This can help prioritize synthetic efforts towards the most potent compounds.

Exploration of Novel Biological Targets for Piperidine Scaffolds in Chemical Biology

The true value of this compound will be determined by its biological activity. The piperidine scaffold is known to interact with a wide range of biological targets, and the specific substitution pattern of this compound provides clues for potential applications.

Neurological Targets: Many piperidine-containing drugs act on the central nervous system (CNS). The N-benzylpiperidine moiety is a common feature in ligands for sigma receptors (S1R and S2R), which are implicated in various neurological disorders. nih.govrsc.org Furthermore, derivatives of N-benzylpiperidine have been investigated as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs) for the potential treatment of Alzheimer's disease. nih.gov

Antiproliferative and Anti-infective Agents: Piperidine scaffolds are also found in numerous anticancer and anti-infective drugs. mrc.ac.zanih.govresearchgate.net For example, quinoline-piperidine hybrids have shown potent antiplasmodium activity, suggesting a potential role in antimalarial research. mrc.ac.zanih.govresearchgate.net The introduction of a weakly basic piperidine moiety is thought to be crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite. mrc.ac.za

Ion Channels and Transporters: The ability of the piperidine nitrogen to be protonated at physiological pH allows these molecules to interact with ion channels and transporters, a common mechanism for many CNS-active drugs.

The table below lists potential biological targets for piperidine-based compounds, which could be relevant for future investigations of this compound.

| Target Class | Specific Examples | Therapeutic Area | Rationale for Piperidine Scaffold | Reference(s) |

| Receptors | Sigma-1 Receptor (S1R) | Neurodegenerative Diseases, Psychiatric Disorders | The N-benzylpiperidine motif is a key pharmacophore for S1R ligands. | nih.govrsc.org |

| Enzymes | Acetylcholinesterase (AChE), Histone Deacetylase (HDAC) | Alzheimer's Disease | The piperidine ring acts as a scaffold to position functional groups for enzyme inhibition. | nih.gov |

| Parasite Targets | Heme Detoxification Pathway | Malaria | The basic piperidine nitrogen facilitates drug accumulation in the parasite's acidic food vacuole. | mrc.ac.zanih.gov |

| Kinases | LATS1/2 | Regenerative Medicine, Oncology | The piperidine ring can be modified to optimize kinase inhibition and cellular activity. | acs.org |

Development of Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Elucidation

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of this compound and its derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced methods are required for a deeper understanding. researchgate.net

Chiral Chromatography: The separation and quantification of the (R)- and (S)-enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the methods of choice for this purpose. wikipedia.org Developing a robust and reliable chiral separation method will be crucial for monitoring the success of asymmetric syntheses and for studying the pharmacology of individual enantiomers.

Vibrational Circular Dichroism (VCD): Determining the absolute configuration of a chiral molecule can be challenging. VCD, which measures the differential absorption of left and right circularly polarized infrared light, provides an alternative to X-ray crystallography for assigning the absolute stereochemistry of chiral molecules in solution. nih.gov This technique involves comparing the experimental VCD spectrum to spectra calculated for a specific enantiomer using density functional theory (DFT).

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for unambiguous assignment of the proton and carbon signals of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, which can help determine the relative stereochemistry and preferred conformation of the piperidine ring.

In Situ Reaction Monitoring: Techniques like ReactIR (in-situ FTIR) or process NMR can be employed to monitor the progress of synthetic reactions in real-time. This can provide valuable mechanistic insights and aid in the optimization of reaction conditions for yield and selectivity.

The pursuit of these research directions will undoubtedly shed light on the chemical and biological properties of this compound. The synergy between advanced asymmetric synthesis, predictive computational modeling, broad biological screening, and sophisticated analytical characterization will be key to unlocking the full potential of this and other novel piperidine scaffolds in the ongoing quest for new therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromobenzyl)-3-methylpiperidine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methylpiperidine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the target compound. Optimization involves adjusting solvent polarity (e.g., DMF vs. MeCN), temperature (60–80°C), and stoichiometry . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%. Yield improvements (>80%) are achieved by slow addition of the benzyl bromide derivative to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for the bromobenzyl group), methyl groups (δ 1.2–1.4 ppm for 3-methylpiperidine), and piperidine protons (δ 2.4–3.1 ppm for N-CH₂ and ring CH₂) .

- ¹³C NMR : The brominated aromatic carbons appear at δ 120–135 ppm, while the piperidine carbons range from δ 40–60 ppm .

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and tertiary amine C-N (~1250 cm⁻¹) confirm functional groups .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture and strong oxidizers. Stability studies show <5% decomposition over 12 months under these conditions. For handling, use PPE (nitrile gloves, safety goggles) and work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can computational modeling (DFT, MD simulations) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the compound’s HOMO-LUMO gap (~4.5 eV), indicating moderate electrophilicity. Molecular dynamics (MD) simulations in water show stable piperidine ring conformation, with the bromobenzyl group contributing to hydrophobic interactions. These models guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance binding affinity) .

Q. What mechanistic insights explain contradictory reactivity data in halogenated piperidine derivatives under acidic vs. basic conditions?

Under acidic conditions, protonation of the piperidine nitrogen increases electrophilicity, favoring nucleophilic attack at the benzyl position. In contrast, basic conditions deprotonate the amine, promoting elimination or rearrangement. For example, this compound undergoes hydrolysis to 3-methylpiperidine and 4-bromobenzyl alcohol in HCl (pH <2), while NaOH (pH >10) triggers β-hydride elimination .

Q. How can in vitro assays evaluate the biological activity of this compound, and what structural modifications enhance target selectivity?

- Receptor binding assays : Screen against GPCRs (e.g., dopamine D₂ receptor) using radioligand displacement (IC₅₀ values <10 µM indicate high affinity).

- SAR studies : Adding a hydroxyl group at the 4-position of the piperidine ring improves water solubility and reduces off-target binding by 30% .

Q. What advanced chromatographic methods (HPLC-MS, chiral chromatography) resolve enantiomeric impurities in this compound synthesis?

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers with a resolution factor >1.5. LC-MS (ESI+) confirms molecular ion peaks ([M+H]⁺ at m/z 268.1) and quantifies impurities (<0.1% for GMP-grade material) .

Data Analysis and Experimental Design

Q. How should researchers design stability studies to assess degradation pathways of this compound under accelerated conditions?

Use ICH Q1A guidelines: Expose the compound to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS every 30 days. Major degradation pathways include oxidation (forming N-oxide derivatives) and hydrolysis (yielding 4-bromobenzyl alcohol). Kinetic modeling (Arrhenius equation) predicts shelf life at 25°C .

Q. What statistical methods are appropriate for resolving discrepancies in reported physicochemical properties (e.g., logP, solubility)?

Apply multivariate regression to correlate logP (experimental vs. calculated via XLOGP3) with structural descriptors (e.g., polar surface area, halogen count). For solubility, use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for >50 mg/mL solubility) .

Q. How can cryo-EM or X-ray crystallography elucidate the binding mode of this compound to biological targets?

Co-crystallize the compound with purified receptors (e.g., serotonin transporter) and collect diffraction data (2.0 Å resolution). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., K⁴⁵⁶A mutation reduces binding affinity by 80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.